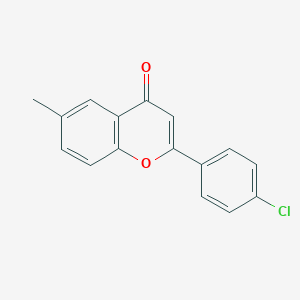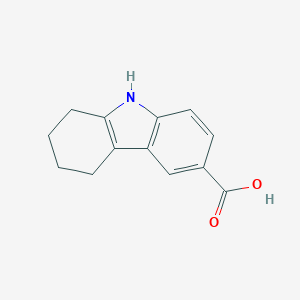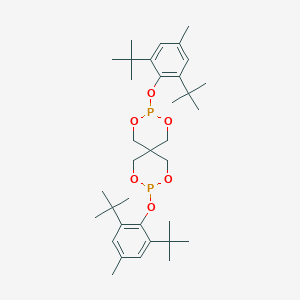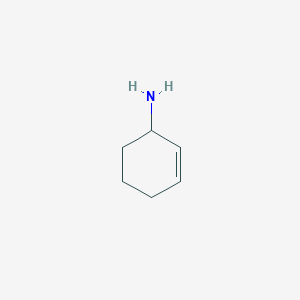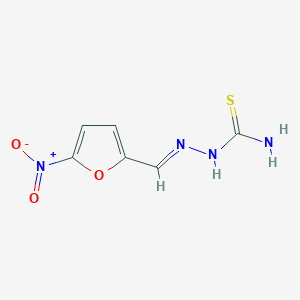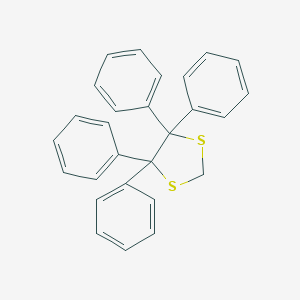
4,4,5,5-Tetraphenyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetraphenyl-1,3-dithiolane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains sulfur and carbon atoms in its structure. It has a molecular formula of C22H18S2 and a molecular weight of 362.50 g/mol. The compound is commonly used in organic synthesis and has been found to have potential applications in various fields, including materials science, pharmaceuticals, and biotechnology.
Mechanism Of Action
The mechanism of action of 4,4,5,5-Tetraphenyl-1,3-dithiolane is not well understood. However, it is believed that the compound acts as a radical scavenger and antioxidant. It has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
4,4,5,5-Tetraphenyl-1,3-dithiolane has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. The compound has also been found to have potential anti-inflammatory and anticancer properties.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 4,4,5,5-Tetraphenyl-1,3-dithiolane in lab experiments is its relatively simple synthesis process. The compound can be obtained in good yields, making it a cost-effective option for research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 4,4,5,5-Tetraphenyl-1,3-dithiolane. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential applications in biotechnology and materials science. Additionally, further research is needed to understand the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4,4,5,5-Tetraphenyl-1,3-dithiolane involves the reaction of 1,2-dibromoethane with thiourea in the presence of sodium hydroxide. The reaction yields 4,4,5,5-Tetraphenyl-1,3-dithiolane as the main product. The synthesis process is relatively simple, and the compound can be obtained in good yields.
Scientific Research Applications
4,4,5,5-Tetraphenyl-1,3-dithiolane has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including dithiolane derivatives, which have been found to have potential applications in materials science.
properties
CAS RN |
88691-94-5 |
|---|---|
Product Name |
4,4,5,5-Tetraphenyl-1,3-dithiolane |
Molecular Formula |
C27H22S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4,4,5,5-tetraphenyl-1,3-dithiolane |
InChI |
InChI=1S/C27H22S2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
VEVOLECXIGJCAC-UHFFFAOYSA-N |
SMILES |
C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
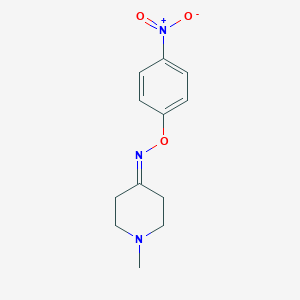

![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)

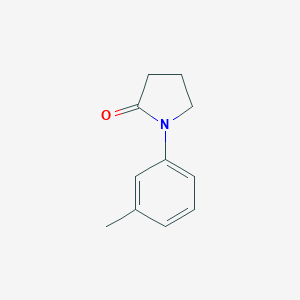
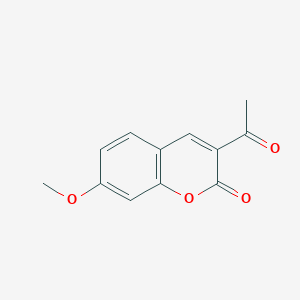
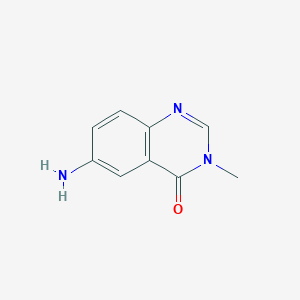
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
